N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide
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Overview
Description
N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide: is an organic compound characterized by the presence of two fluorophenyl groups and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-fluorobenzylamine with 2-fluorobenzaldehyde under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The final step involves the acylation of the amine with acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups enhance its binding affinity and selectivity, while the acetamide moiety contributes to its stability and solubility. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}acetamide
- N-(2-Bromophenyl)-2-{[(2-bromophenyl)methyl]amino}acetamide
- N-(2-Methylphenyl)-2-{[(2-methylphenyl)methyl]amino}acetamide
Uniqueness
N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity and interactions with biological targets. The fluorine atoms also enhance the compound’s metabolic stability and bioavailability compared to its chloro, bromo, and methyl analogs.
Properties
Molecular Formula |
C15H14F2N2O |
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Molecular Weight |
276.28 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[(2-fluorophenyl)methylamino]acetamide |
InChI |
InChI=1S/C15H14F2N2O/c16-12-6-2-1-5-11(12)9-18-10-15(20)19-14-8-4-3-7-13(14)17/h1-8,18H,9-10H2,(H,19,20) |
InChI Key |
LGBCTBZUBIADTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(=O)NC2=CC=CC=C2F)F |
Origin of Product |
United States |
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